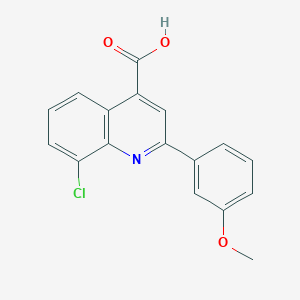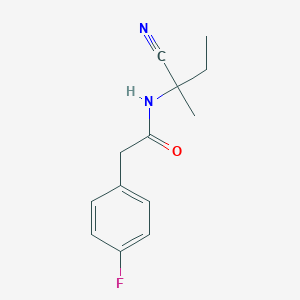
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions . Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and various oxidizing and reducing agents . Reaction conditions often involve solvent-free environments, mild temperatures, and the use of recyclable catalysts to enhance efficiency and sustainability .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines . Substitution reactions can lead to a variety of functionalized quinoline derivatives .
科学的研究の応用
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception.
作用機序
The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Known for its anticancer properties.
Mepacrine: Used as an antiprotozoal agent.
These compounds share a common quinoline scaffold but differ in their specific functional groups and biological activities . The unique combination of a chloro and methoxy group in this compound contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJVNBQMOUPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)
![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)
![N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2680900.png)


![rac-(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2680908.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)
![N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2680910.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/new.no-structure.jpg)
